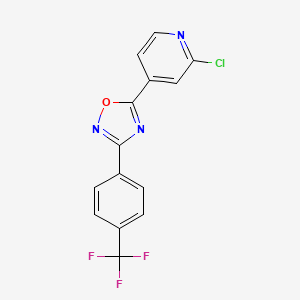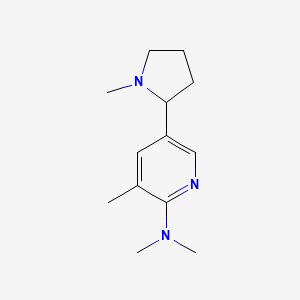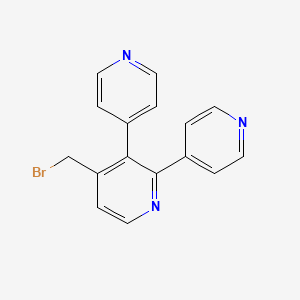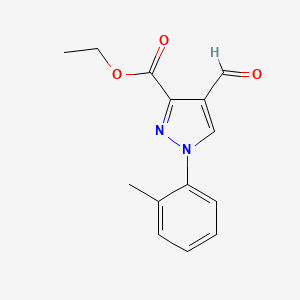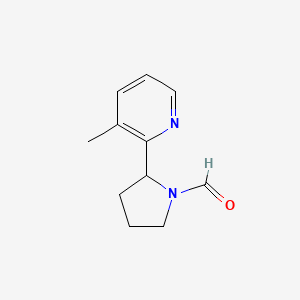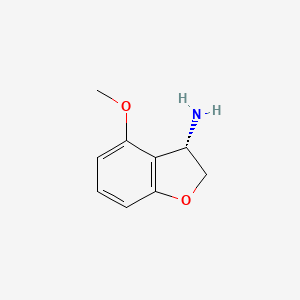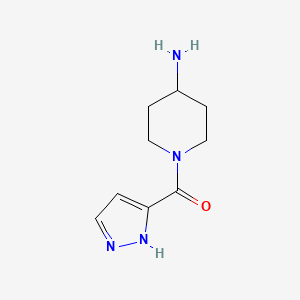
(4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone is a chemical compound with the molecular formula C₁₀H₁₅N₃O It is a derivative of piperidine and pyrazole, which are both important structures in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone typically involves the reaction of 4-aminopiperidine with a pyrazole derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the piperidine and pyrazole moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Aminopiperidin-1-yl)(1H-pyrazol-5-yl)methanone: Similar structure but with a different position of the pyrazole ring.
(4-Aminopiperidin-1-yl)(1H-pyrazol-4-yl)methanone: Another positional isomer with different chemical properties.
Uniqueness
(4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone is unique due to its specific structural configuration, which can result in distinct biological activity and chemical reactivity compared to its isomers .
Eigenschaften
Molekularformel |
C9H14N4O |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(4-aminopiperidin-1-yl)-(1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C9H14N4O/c10-7-2-5-13(6-3-7)9(14)8-1-4-11-12-8/h1,4,7H,2-3,5-6,10H2,(H,11,12) |
InChI-Schlüssel |
QMINJQDHRDGPJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)C(=O)C2=CC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


